![molecular formula C13H14F3NO2 B2464545 o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034249-85-7](/img/structure/B2464545.png)
o-Tolyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain an azetidine ring, which is a four-membered cyclic amine, along with a tolyl group (a methyl-substituted phenyl group) and a trifluoroethoxy group. These groups are common in many pharmaceuticals and could potentially impart interesting biological activity to the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, followed by the introduction of the tolyl and trifluoroethoxy groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached tolyl and trifluoroethoxy groups. The tolyl group is a type of aryl group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azetidine ring, which could potentially undergo ring-opening reactions. The tolyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Applications De Recherche Scientifique
- OTBN serves as a crucial building block for the synthesis of angiotensin receptor blockers (ARBs), including drugs like candesartan, irbesartan, losartan, tasosartan, and valsartan . These ARBs are commonly prescribed to manage hypertension, a condition characterized by elevated blood pressure.
- The classical methods for synthesizing OTBN involve Pd-catalyzed and Ni-catalyzed Suzuki coupling reactions. Additionally, desulfinating cross-coupling using Pd catalysts has emerged as an alternative method .
- Researchers have explored 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON) , a fluorinated nitrile compound related to OTBN, as an electrolyte solvent for high-energy density Li|NCM batteries. FEON exhibits high oxidative stability, low volatility, and non-flammability, making it promising for battery applications .
- OTBN derivatives have been studied for direct C–H activation reactions. For instance, the direct coupling between 6-bromo-9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole and thiophene-2-carbaldehyde yields interesting products .
Antihypertensive Drug Synthesis
Electrolyte Solvent for High-Energy Density Batteries
C–H Activation Reactions in Organic Synthesis
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c1-9-4-2-3-5-11(9)12(18)17-6-10(7-17)19-8-13(14,15)16/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDXBGNBQFBUBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.